

Technical Guide: Spectroscopic Profiling of 2-Hydrazinyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Hydrazinyl-5-nitropyridine

CAS No.: 6343-98-2

Cat. No.: B1587325

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Compound: **2-Hydrazinyl-5-nitropyridine** (also: 2-Hydrazino-5-nitropyridine) CAS: 6343-98-2 (Primary Reference); 4523-78-4 (Generic/Isomer Variance) Molecular Formula:

Molecular Weight: 154.13 g/mol [2]

Part 1: Chemical Context & Synthesis Strategy[1] Structural Utility

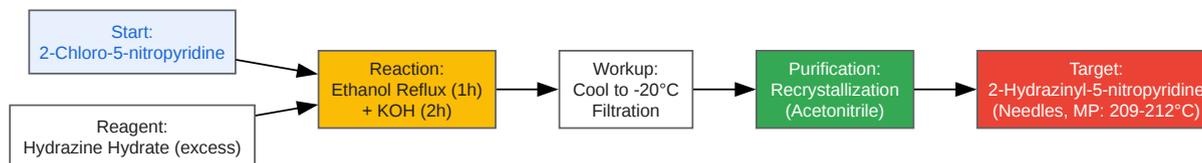
The **2-hydrazinyl-5-nitropyridine** scaffold is electronically unique.[1] The pyridine ring is electron-deficient, further deactivated by the nitro group at the 5-position. However, the hydrazine moiety at the 2-position acts as a strong electron donor (mesomeric effect), creating a "push-pull" electronic system. This makes the compound highly reactive toward cyclization agents (e.g., orthoesters, carboxylic acids) to form [1,2,4]triazolo[4,3-a]pyridines, a pharmacophore found in various antifungal and anxiolytic agents.[1]

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data below matches your sample, the compound is typically prepared via nucleophilic aromatic substitution (

) of 2-chloro-5-nitropyridine.[1]

Critical QC Note: Impurities such as the starting material (2-chloro-5-nitropyridine) or oxidation byproducts (azo compounds) significantly alter the melting point.[1]



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Figure 1: Standard synthesis and purification workflow to obtain analytical-grade samples.

Part 2: Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Chloroform is not recommended due to poor solubility and exchange broadening).[1]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by a distinct AMX spin system for the aromatic protons and broad exchangeable signals for the hydrazine moiety.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH	9.13	Broad (m)	-	Hydrazine secondary amine (deshielded by ring).
H-6	8.88	Doublet (d)		Most Deshielded: Adjacent to ring N and ortho to NO .[1]
H-4	8.17	Doublet of Doublets (dd)	,	Ortho to NO , para to hydrazine.[1][3]
H-3	6.78	Doublet (d)		Shielded: Ortho to the electron-donating hydrazine group. [1]
NH	4.67	Broad (m)	-	Hydrazine primary amine (exchangeable). [1]

Application Scientist Insight: The large chemical shift difference between H-6 (~8.9 ppm) and H-3 (~6.8 ppm) is the primary indicator of successful substitution.[1] If you observe a doublet around 7.8 ppm (H-3 of the chloro- precursor), the reaction is incomplete.

C NMR Data (100 MHz, DMSO-

)

Position	Shift (ppm)	Assignment
C-2	164.4	Ipsso-carbon attached to hydrazine (Deshielded by N).
C-4	146.9	Carbon ortho to NO .
C-6	134.1	Carbon adjacent to ring Nitrogen.
C-5	132.8	Ipsso-carbon attached to NO .
C-3	103.6	Carbon ortho to hydrazine (Shielded by resonance).[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.[1]

Wavenumber (cm)	Vibration Mode	Diagnostic Value
3334 – 2800	(N-H)	Broad band indicating hydrogen bonding (NH and NH).
1600 – 1580	(C=N) / (C=C)	Pyridine ring skeletal vibrations.
1489	(NO)	Asymmetric nitro stretch (Strong).[1]
1326	(NO)	Symmetric nitro stretch (Strong).[1]

Mass Spectrometry (MS)

Ionization: Electron Impact (EI) or ESI+.[1]

- Molecular Ion (M+):

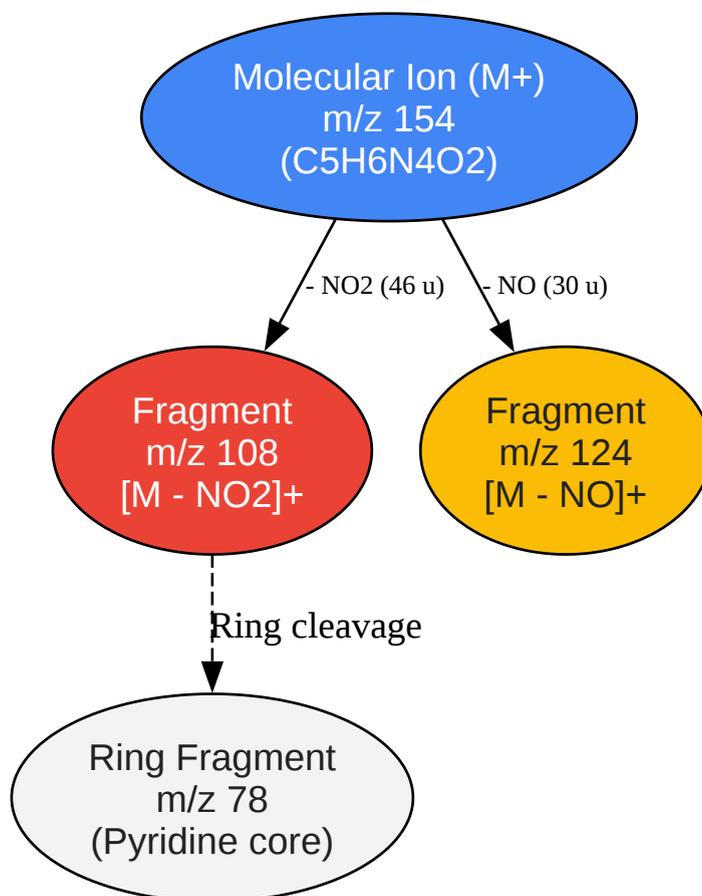
154 (Base Peak / 100%)[1][3]

- Fragmentation Pattern: The stability of the aromatic ring usually results in a strong molecular ion.

Fragmentation Logic (EI):

- 154 (M+): Parent ion.
- 137 (M - 17): Loss of OH? (Uncommon in simple hydrazine, likely rearrangement).[1]
- 108 (M - 46): Loss of the Nitro group (). This is a characteristic "fingerprint" fragment for nitro-aromatics.[1]

- 78: Pyridine ring fragment (loss of substituents).[1]



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Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

Part 3: Quality Control & Troubleshooting[1]

When analyzing **2-hydrazinyl-5-nitropyridine**, use this decision matrix to interpret your data:

Observation	Potential Issue	Corrective Action
MP < 200°C	Impurity / Wet Sample	Recrystallize from Acetonitrile. Dry under vacuum.[1][3][4]
NMR: Doublet at 7.8 ppm	Unreacted Starting Material	Check 2-chloro-5-nitropyridine levels. Reprocess with excess hydrazine.[1]
NMR: Missing NH/NH	Deuterium Exchange	If using D O or wet DMSO, protons exchange rapidly.[1] Run in dry DMSO-
Sample turns Red/Brown	Oxidation	Hydrazines oxidize to azo compounds in air.[1] Store under inert gas (Ar/N) at -20°C.

References

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